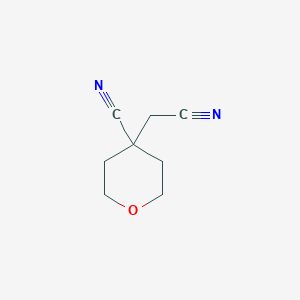

4-(Cyanomethyl)oxane-4-carbonitrile

Beschreibung

4-(Cyanomethyl)oxane-4-carbonitrile is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a cyanomethyl group (-CH2CN) and a nitrile (-CN) group at the 4-position. Its molecular formula is inferred as C7H8N2O (molecular weight ≈ 138.16 g/mol), combining the oxane backbone (C6H9NO) with a cyanomethyl substituent.

Eigenschaften

IUPAC Name |

4-(cyanomethyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-4-1-8(7-10)2-5-11-6-3-8/h1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNGKWDKDHYYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440633 | |

| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194862-82-3 | |

| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with cyanomethylating agents under controlled conditions . One common method includes the reaction of oxane with cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of 4-(Cyanomethyl)oxane-4-carbonitrile may involve continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyanomethyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as primary amines.

Substitution: Substituted oxane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(Cyanomethyl)oxane-4-carbonitrile finds applications in several scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of biologically active compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Cyanomethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 4-(Cyanomethyl)oxane-4-carbonitrile with structurally related nitrile-containing compounds:

Key Observations:

- Electronic Effects: The dual nitrile groups in 4-(Cyanomethyl)oxane-4-carbonitrile enhance its electrophilicity compared to mononitrile analogs like oxane-4-carbonitrile. This increases its susceptibility to nucleophilic attack (e.g., hydrolysis to carboxylic acids or amines) .

- Steric Considerations: Bulky substituents, as seen in 4-(dibenzylamino)oxane-4-carbonitrile, reduce reactivity due to steric hindrance, whereas the cyanomethyl group in the target compound offers moderate steric bulk .

- Aromatic vs. Alicyclic Systems : Chromone-based nitriles (e.g., 4-oxo-4H-1-benzopyran-3-carbonitrile) exhibit conjugation across the aromatic ring, enabling unique reactivity in cycloadditions and Michael additions . In contrast, alicyclic systems like the target compound lack aromatic stabilization but benefit from the oxane ring’s flexibility.

Nitrile Reactivity

- Hydrolysis: The nitrile groups in 4-(Cyanomethyl)oxane-4-carbonitrile can be hydrolyzed to carboxylic acids or amides under acidic/basic conditions, similar to cyclohexanecarbonitrile derivatives .

- Nucleophilic Additions : Chromone-3-carbonitriles undergo nucleophilic additions at the nitrile group with amines or hydrazines to form heterocycles like pyrazoles and triazoles . The target compound’s nitriles may exhibit analogous reactivity.

Physicochemical Properties

- Polarity : The oxane oxygen and nitrile groups increase polarity compared to purely aliphatic nitriles, enhancing solubility in polar aprotic solvents like DMF or DMSO.

- Thermal Stability : Alicyclic nitriles generally exhibit higher thermal stability than aromatic analogs due to reduced ring strain. For example, cyclohexanecarbonitrile derivatives decompose above 200°C , whereas chromone nitriles may degrade at lower temperatures due to aromatic ring oxidation .

Biologische Aktivität

4-(Cyanomethyl)oxane-4-carbonitrile, with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol, is a versatile compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biology. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol

- CAS Number : 194862-82-3

The biological activity of 4-(Cyanomethyl)oxane-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to modulate biological pathways through these interactions, potentially leading to therapeutic effects. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest its role in enzyme inhibition and receptor modulation.

Biological Activity

The compound has been evaluated for various biological activities, including:

- Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against HIV-1. Compounds similar in structure have shown low nanomolar potency against viral replication .

- Antibacterial Activity : Research into dual inhibitors targeting bacterial topoisomerases suggests that derivatives of compounds like 4-(Cyanomethyl)oxane-4-carbonitrile may possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Antiviral Studies

A series of diarylaniline compounds related to 4-(Cyanomethyl)oxane-4-carbonitrile were synthesized and tested for anti-HIV activity. The most potent derivatives exhibited EC50 values in the low nanomolar range (0.53 nM to 5.72 nM), indicating strong antiviral efficacy against resistant strains of HIV .

Antibacterial Evaluations

In a study focused on bacterial topoisomerase inhibitors, compounds derived from benzothiazole cores demonstrated excellent antibacterial activity against multidrug-resistant strains. Although not directly tested, the structural similarities suggest that 4-(Cyanomethyl)oxane-4-carbonitrile could exhibit comparable efficacy due to its potential as a dual-targeting inhibitor .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4-(Cyanomethyl)oxane-4-carbonitrile | Antiviral, Antibacterial | <5.72 | Enzyme inhibition, receptor modulation |

| Benzothiazole Derivatives | Antibacterial | <0.03125 | Dual inhibition of DNA gyrase and topo IV |

| Diarylaniline Compounds | Antiviral | <5.72 | NNRTI binding site interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.